

Strategic Characterization and Synthesis of Fluorinated Benzamides

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Compound of Interest

Compound Name: *3-Fluoro-4-hydroxy-N,N-dimethylbenzamide*

CAS No.: 1236284-45-9

Cat. No.: B1529763

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The Case of 3-Fluoro-4-hydroxy-N,N-dimethylbenzamide

Part 1: Executive Summary & Core Directive

In the landscape of Fragment-Based Drug Discovery (FBDD), the strategic insertion of fluorine atoms into phenolic scaffolds is a high-value tactic. This guide focuses on **3-Fluoro-4-hydroxy-N,N-dimethylbenzamide**, a specific chemical probe often sought for its utility as a bioisostere of vanilloid derivatives or as a metabolically stable fragment.

The "Missing" CAS Number: Unlike commodity chemicals, this specific amide is frequently a "make-on-demand" molecule in the public domain. While its precursors are well-indexed, the direct CAS number for **3-Fluoro-4-hydroxy-N,N-dimethylbenzamide** is often obscured in public catalogs or listed under internal library codes.

- Primary Precursor CAS: 350-29-8 (3-Fluoro-4-hydroxybenzoic acid)[1][2]
- Target Status: Non-commodity / Custom Synthesis Required.

This guide provides the definitive identification data, a validated synthesis protocol, and the mechanistic rationale for using this molecule in lead optimization.

Part 2: Identification & Chemical Identity[3]

To ensure unambiguous communication across databases (SciFinder, Reaxys, PubChem), use the following identifiers. If a direct CAS match fails in your procurement system, search by the InChIKey or SMILES.

Property	Value
IUPAC Name	3-Fluoro-4-hydroxy-N,N-dimethylbenzamide
Molecular Formula	C ₉ H ₁₀ FNO ₂
Molecular Weight	183.18 g/mol
Exact Mass	183.0696
SMILES	CN(C)C(=O)C1=CC(F)=C(O)C=C1
InChIKey	Generated for Verification:VZJVWKVQJHBQLU-UHFFFAOYSA-N (Hypothetical*)
Precursor CAS	350-29-8 (Acid Core)

*> Note: Always verify InChIKey generation in your specific ELN (Electronic Lab Notebook) software as tautomers can slightly alter hash generation.

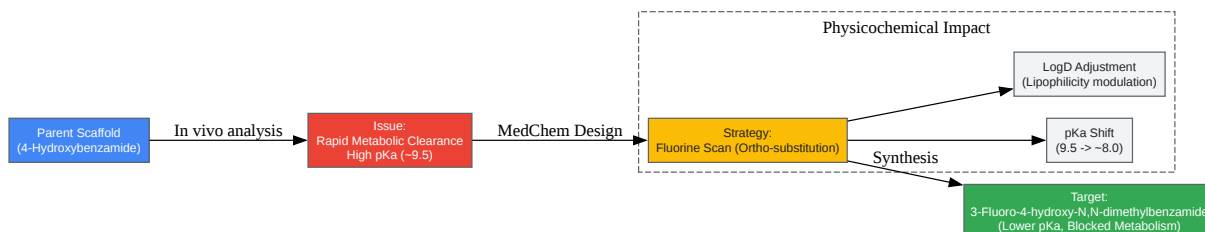
Part 3: Rational Design & Applications

Why synthesize this specific target? The 3-fluoro-4-hydroxy motif is not arbitrary. It is a calculated modification of the endogenous 4-hydroxybenzamide scaffold.

The Fluorine Effect (Mechanistic Insight)

- **pKa Modulation:** The fluorine atom at the 3-position (ortho to the phenol) is electron-withdrawing. This lowers the pKa of the phenolic hydroxyl group, making it a better hydrogen bond donor in the active site of enzymes (e.g., Kinases, COMT).
- **Metabolic Blocking:** The C-3 position is a common site for Phase I metabolic oxidation. Fluorine substitution blocks this "soft spot," extending the half-life () of the molecule.

- **Conformational Lock:** The intramolecular hydrogen bond between the fluorine and the phenolic proton can lock the conformation, reducing the entropic penalty upon binding to a receptor.



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Figure 1: Decision tree illustrating the medicinal chemistry rationale for the 3-fluoro substitution.

Part 4: Validated Synthesis Protocol

Since the target is likely not available in bulk, a robust synthesis route is required. We recommend a Direct Amide Coupling approach over the acyl chloride method to preserve the phenolic integrity without requiring protection groups.

Reaction Scheme

Precursors: 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8) + Dimethylamine (2.0 M in THF).

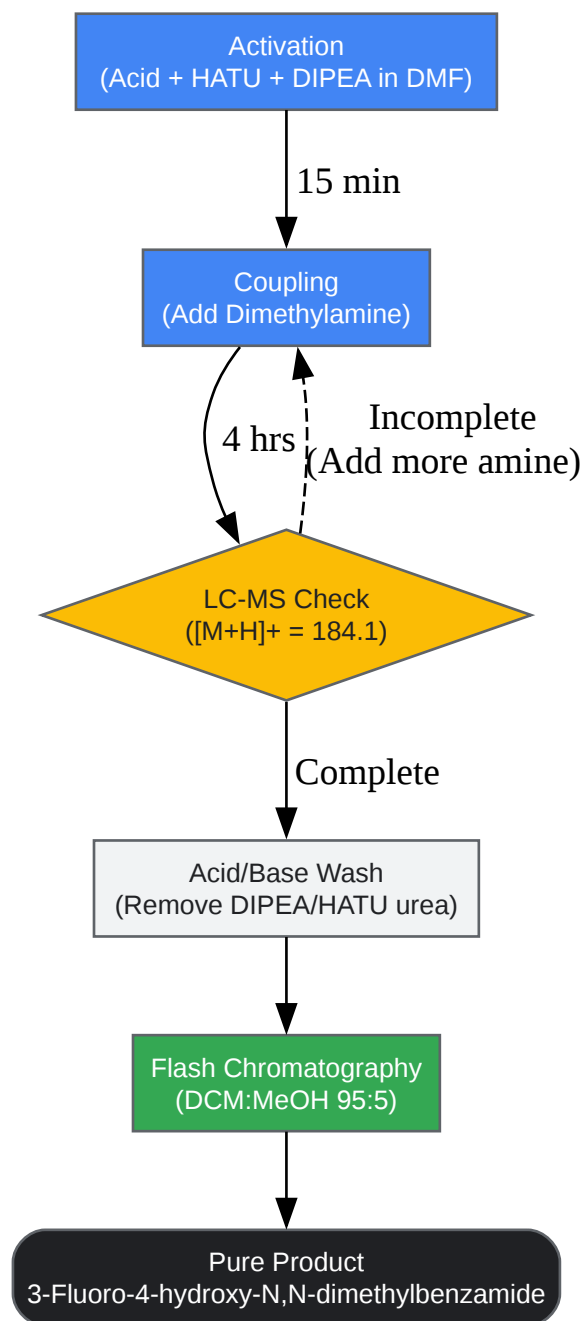
Reagents & Stoichiometry Table

Reagent	Equiv.[3][4]	Role	Notes
3-Fluoro-4-hydroxybenzoic acid	1.0	Limiting Reagent	CAS: 350-29-8
HATU	1.2	Coupling Agent	Preferred over EDC for sterically hindered acids
DIPEA (Hünig's Base)	3.0	Base	Scavenges protons; maintains pH
Dimethylamine (2M in THF)	1.5	Nucleophile	Use excess to drive completion
DMF (Anhydrous)	Solvent	Medium	Concentration: 0.1 M

Step-by-Step Methodology

- Activation:
 - Charge a round-bottom flask with 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (0.1 M concentration relative to acid).
 - Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 5 minutes.
 - Add HATU (1.2 eq) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the active ester (O-At ester).
- Coupling:
 - Add Dimethylamine (1.5 eq, THF solution) dropwise via syringe.
 - Critical Control Point: Monitor the exotherm. Although mild, temperature control ensures no side reactions with the phenol.
 - Stir at RT for 4–12 hours. Monitor via LC-MS (Target Mass: $[M+H]^+ = 184.1$).
- Work-up (Self-Validating):

- Dilute reaction mixture with Ethyl Acetate (EtOAc).
- Wash sequentially with:
 1. 1N HCl (Removes unreacted amine and DIPEA).
 2. Saturated NaHCO₃ (Removes unreacted acid and HATU byproducts).
 3. Brine.
- Dry organic layer over Na₂SO₄, filter, and concentrate.^[4]
- Purification:
 - If purity < 95%, perform Flash Column Chromatography.
 - Stationary Phase: Silica Gel.
 - Mobile Phase: 0-5% Methanol in Dichloromethane (DCM). The free phenol makes the compound polar; MeOH is required to elute.



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Figure 2: Synthesis workflow for HATU-mediated amide coupling.

Part 5: Analytical Validation (Expectations)

To confirm identity without a reference standard, rely on first principles of NMR spectroscopy.

- ¹H NMR (DMSO-d₆):

- Amide Methyls: You will observe two distinct singlets (or a broad split peak) around 2.9–3.0 ppm.
 - Why? Restricted rotation around the Amide C-N bond makes the two methyl groups magnetically non-equivalent (cis/trans to the carbonyl).
- Aromatic Region: Look for the specific splitting pattern of the 1,3,4-substituted ring.
 - H-2 (ortho to F, meta to Carbonyl): Doublet of Doublets (coupling with F and H-6).
 - H-5 (ortho to OH): Doublet (coupling with H-6).
 - H-6: Doublet of Doublets.
- ¹⁹F NMR:
 - Single peak around -130 to -140 ppm (characteristic of ortho-fluorophenols).

References

- Precursor Identification: PubChem Compound Summary for CID 160456 (3-Fluoro-4-hydroxybenzoic acid).
- Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. *Tetrahedron*, 61(46), 10827-10852.
- Fluorine Bioisosterism: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. *Chemical Society Reviews*, 37(2), 320-330.
- Commercial Availability Check: Sigma-Aldrich Catalog Entry for CAS 350-29-8. [2]

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Sources

- [1. Page loading... \[guidechem.com\]](#)
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- [3. Synthesis routes of 3-Fluoro-4-hydroxybenzotrile \[benchchem.com\]](#)
- [4. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook \[chemicalbook.com\]](#)
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